Hydrogen-Bond Donor/Acceptor Profile Compared with 1-Cyclopropylpyrimidine-2,4-dione
The 6-hydroxy substituent on 1-cyclopropyl-6-hydroxy-1,2,3,4-tetrahydropyrimidine-2,4-dione introduces an additional hydrogen-bond donor (HBD) and acceptor (HBA) relative to the des-hydroxy analog 1-cyclopropylpyrimidine-2,4-dione (CID 20072981). This directly impacts solubility, crystal packing, and target interaction potential [1][2].
| Evidence Dimension | Hydrogen-Bond Donor and Acceptor Count |
|---|---|
| Target Compound Data | HBD = 2, HBA = 3 |
| Comparator Or Baseline | 1-Cyclopropylpyrimidine-2,4-dione: HBD = 1, HBA = 2 |
| Quantified Difference | Net increase of +1 HBD and +1 HBA |
| Conditions | Computed by Cactvs 3.4.8.18 (PubChem release 2025.04.14) |
Why This Matters
Additional hydrogen-bonding capacity can strengthen target binding or alter pharmacokinetics; a user seeking a scaffold with higher HBD/HBA count for key interactions would find the des-hydroxy analog unsuitable.
- [1] PubChem Compound Summary for CID 121598038, 1-Cyclopropyl-1,3-diazinane-2,4,6-trione. National Center for Biotechnology Information (2025). View Source
- [2] PubChem Compound Summary for CID 20072981, 1-Cyclopropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione. National Center for Biotechnology Information (2025). View Source
